molecular formula C20H15ClN4OS B2813981 1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946200-30-2

1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2813981
CAS RN: 946200-30-2
M. Wt: 394.88
InChI Key: ZBQXGJOLJPUUGC-QPJJXVBHSA-N
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Description

1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for the development of novel drugs.

Scientific Research Applications

Antimicrobial and Anticancer Applications

Herbicidal Activity

  • The work by Jin Luo and colleagues in 2017 also highlights the utility of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as herbicides, showcasing their effectiveness in inhibiting the growth of significant agricultural pests (Jin Luo et al., 2017).

Synthesis and Biological Evaluation

  • Another study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives, evaluating them for anticancer and anti-5-lipoxygenase activities. The study found compounds that exhibited notable activities, thus contributing to the potential therapeutic applications of these compounds (A. Rahmouni et al., 2016).

properties

IUPAC Name

1-(4-chlorophenyl)-6-[(E)-3-phenylprop-2-enyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c21-15-8-10-16(11-9-15)25-18-17(13-22-25)19(26)24-20(23-18)27-12-4-7-14-5-2-1-3-6-14/h1-11,13H,12H2,(H,23,24,26)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQXGJOLJPUUGC-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

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